Steviol

Catalog No.
S543962
CAS No.
471-80-7
M.F
C20H30O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Steviol

CAS Number

471-80-7

Product Name

Steviol

IUPAC Name

13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)

InChI Key

QFVOYBUQQBFCRH-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Steviol; 13-O-Glucosylsteviol; Hydroxydehydrostevic Acid; 13-hydroxy Kaurenoic Acid; NSC 226902.

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O

Description

The exact mass of the compound Steviol is 318.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226902. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpenes, Kaurane - Supplementary Records. It belongs to the ontological category of tertiary allylic alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Steviol Glycosides as Sweeteners

  • Sweetener with Glycemic Benefits

    Steviol glycosides are intensely sweet, approximately 250-300 times sweeter than sucrose (table sugar) []. This makes them a promising alternative sweetener for individuals with diabetes or those seeking to control blood sugar levels. Research suggests steviol glycosides do not elevate blood sugar levels and may even improve insulin sensitivity [].

  • Production and Optimization

    Due to the high demand for steviol glycosides, researchers are actively investigating methods to improve their production and quality. This includes exploring alternative extraction methods, genetic engineering of Stevia plants to increase steviol glycoside content, and even developing methods for microbial synthesis of these compounds [, ].

Steviol Glycosides beyond Sweeteners

While the sweetening properties of steviol glycosides are well established, research delves deeper into their potential health benefits:

  • Antidiabetic Properties

    Several studies suggest steviol glycosides may possess antidiabetic properties. They may improve insulin secretion, increase glucose uptake in cells, and reduce inflammation associated with type 2 diabetes [].

  • Antioxidant and Anti-inflammatory Effects

    Steviol glycosides exhibit antioxidant and anti-inflammatory properties in various cell and animal models []. These properties may contribute to reducing the risk of chronic diseases like cardiovascular disease and certain cancers.

  • Anticancer Potential

    Preliminary research suggests steviol glycosides may have anticancer properties. They may inhibit the growth and proliferation of various cancer cell lines []. However, more research is needed to understand the underlying mechanisms and potential therapeutic applications.

Steviol is a diterpene compound primarily derived from the leaves of the South American plant Stevia rebaudiana. First isolated in 1931, its full chemical structure was elucidated in 1960. Steviol serves as the aglycone for several steviol glycosides, which are responsible for the intense sweetness of stevia leaves, making them popular as natural sweeteners. The sweetness of steviol glycosides can be significantly higher than that of sucrose, with some sources reporting it to be between 30 and 320 times sweeter than sucrose, depending on the specific glycoside and its concentration .

Steviol itself is not directly involved in biological systems. However, its glycosylated derivatives, steviol glycosides, interact with taste receptors on the tongue, particularly the sweet taste receptor T1R2 []. This interaction triggers the perception of sweetness without contributing calories or affecting blood sugar levels [].

While generally considered safe for consumption in its glycosylated form, some research suggests steviol may have mild laxative effects at high doses []. Further studies are needed to fully understand its long-term safety profile.

Note

Steviol can undergo various chemical transformations. One notable reaction is its conversion into isosteviol through a rearrangement known as the Wagner-Meerwein rearrangement when treated with acids. Additionally, steviol can be glycosylated to form steviol glycosides, which involves the addition of sugar moieties to its structure, enhancing its sweetness properties . Enzymatic hydrolysis is typically used to obtain steviol from its glycosides, such as stevioside and rebaudioside A .

Steviol and its glycosides exhibit several biological activities that contribute to their use in food and health applications. Research indicates that steviol glycosides possess anti-inflammatory, anti-hyperglycemic, and anti-hypertensive properties. They may also aid in cholesterol reduction and have been shown to improve cell regeneration and blood clotting. Furthermore, these compounds have been studied for their potential role in suppressing neoplastic growth and protecting against gastrointestinal tract ulceration .

The biosynthesis of steviol occurs in the green tissues of Stevia rebaudiana, beginning with the non-mevalonate pathway that produces isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These precursors are then converted into geranylgeranyl diphosphate, which undergoes cyclization to form kaurene. Subsequent oxidation leads to the formation of kaurenoic acid, which is finally hydroxylated to produce steviol .

In laboratory settings, steviol can be synthesized through enzymatic hydrolysis of stevioside or other glycosides using specific enzymes that cleave the sugar moieties from the aglycone structure .

Steviol is primarily utilized in the food industry as a natural sweetener under various trade names. Its high sweetness level allows it to be used in a wide range of products, including beverages, desserts, and dietary supplements aimed at reducing sugar intake without sacrificing taste. Beyond food applications, steviol glycosides have been explored for their potential health benefits, including weight management and metabolic health improvements .

Studies on steviol have indicated its interactions with various physiological pathways. For instance, it has been shown to modulate insulin sensitivity and glucose metabolism, making it a candidate for dietary interventions in diabetes management. Additionally, research suggests that steviol glycosides may influence gut microbiota composition and activity, contributing to their health benefits .

Several compounds are structurally or functionally similar to steviol. These include:

  • Stevioside: A major glycoside derived from Stevia rebaudiana, sweeter than sucrose but can have a bitter aftertaste.
  • Rebaudioside A: Another prominent glycoside known for its high sweetness and minimal bitterness.
  • Rebaudioside C: Similar in structure but less sweet than rebaudioside A.
  • Dulcoside A: Less sweet compared to stevioside and rebaudioside A but still utilized for its sweetening properties.
  • Rubusoside: Found in other plants like Rubus chingii, it shares structural similarities with steviol glycosides.

Comparison Table

CompoundSweetness Relative to SucroseNotable Characteristics
Steviol30-320 timesAglycone of all steviol glycosides
Stevioside110-270 timesBitter aftertaste
Rebaudioside A150-320 timesLeast bitterness among glycosides
Rebaudioside C40-60 timesLess sweet than rebaudioside A
Dulcoside A30 timesMild sweetness
RubusosideVariesFound in Rubus chingii

Steviol demonstrates significant antidiabetic properties through multiple interconnected mechanisms that collectively enhance glucose homeostasis. Research has revealed that steviol exhibits superior antidiabetic performance compared to its parent glycosides, with effectiveness comparable to metformin at a dose ratio of 1:20 [1]. This remarkable potency positions steviol as a promising therapeutic agent for diabetes management.

Enhanced Glucose Transport and Cellular Uptake

The primary mechanism underlying steviol's antidiabetic effects involves the enhancement of glucose transport through facilitative glucose transporter modulation. Studies using fluorine-18 fluorodeoxyglucose-traced micro-positron emission tomography have demonstrated that steviol significantly increases glucose uptake in the myocardium and brain of diabetic mice while simultaneously decreasing glucose accumulation in the liver and kidney [1]. This redistribution of glucose utilization represents a fundamental improvement in systemic glucose homeostasis.

At the cellular level, steviol enhances glucose transport activity in multiple cell types, including human leukemia cells (HL-60) and neuroblastoma cells (SH-SY5Y) [2]. The mechanism involves modulation of glucose transporter (GLUT) translocation through the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway. This insulin-mimetic effect demonstrates that steviol can activate glucose transport machinery independently of insulin, making it particularly valuable for insulin-resistant conditions [2].

Pancreatic Beta-Cell Function Enhancement

Steviol exhibits potent effects on pancreatic beta-cell function, significantly enhancing insulin secretion through multiple pathways. Research has shown that steviol stimulates glucose-induced insulin secretion in a dose-dependent manner, with optimal effects observed at concentrations ranging from 1 nanomolar to 1 millimolar [3]. This glucose-dependent insulin release ensures that hypoglycemic episodes are avoided, a critical safety feature for diabetic management.

The mechanism involves the potentiation of transient receptor potential melastatin 5 (TRPM5) channels in pancreatic beta-cells, which enhances calcium-dependent insulin exocytosis [3]. Additionally, steviol has been demonstrated to improve pancreatic beta-cell survival and function by protecting against glucotoxicity-induced cellular damage [4].

Hepatic Glucose Metabolism Regulation

Steviol significantly impacts hepatic glucose metabolism by inhibiting gluconeogenesis and modulating key enzymatic pathways. Studies have revealed that steviol treatment results in decreased expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis [5]. This inhibition leads to reduced hepatic glucose production, contributing to improved fasting glucose levels.

Furthermore, steviol enhances glycolytic enzyme expression and activity, promoting glucose utilization rather than production. The compound also influences fatty acid metabolism in the liver, reducing lipotoxicity that can impair insulin sensitivity [4].

Peripheral Tissue Insulin Sensitivity

Research has demonstrated that steviol improves insulin sensitivity in peripheral tissues, particularly skeletal muscle. In C2C12 myotubes, steviol ameliorates palmitic acid-induced abnormal glucose uptake through the pyruvate dehydrogenase kinase 4/adenosine monophosphate-activated protein kinase/Tre-2/Bub2/Cdc16 domain family member 1 (PDK4/AMPK/TBC1D1) pathway [6]. This mechanism involves the suppression of PDK4 expression, which normally inhibits glucose oxidation, thereby promoting glucose utilization in muscle tissue.

The metabolic improvements extend to enhanced insulin signaling cascades, with steviol demonstrating the ability to restore impaired insulin receptor substrate phosphorylation and downstream signaling events that are typically compromised in insulin-resistant states [4].

Cardiovascular Benefits: Antihypertensive and Lipid-Lowering Properties

Steviol demonstrates significant cardiovascular protective effects through comprehensive modulation of blood pressure regulation and lipid metabolism. Meta-analyses of randomized controlled trials have established steviol's efficacy in reducing both systolic and diastolic blood pressure while improving lipid profiles in human subjects.

Blood Pressure Reduction Mechanisms

Clinical studies have demonstrated that steviol glycosides, with steviol as the active metabolite, produce significant reductions in blood pressure. Meta-analysis data reveals a mean reduction of 6.32 mmHg in systolic blood pressure compared to placebo controls [15] [16]. This antihypertensive effect has been consistently observed across multiple study populations and durations.

The mechanism of blood pressure reduction involves multiple pathways. Research has shown that steviol acts as a calcium channel antagonist, inhibiting calcium influx in vascular smooth muscle cells [17]. This vasodilatory effect reduces peripheral vascular resistance, contributing to blood pressure lowering. Studies using isolated aortic rings have demonstrated that steviol produces dose-dependent relaxation of vasopressin-induced vasoconstriction through calcium channel blockade.

Additionally, steviol exhibits angiotensin-converting enzyme (ACE) inhibitory activity, reducing the formation of angiotensin II, a potent vasoconstrictor [18] [19]. This dual mechanism of calcium channel antagonism and ACE inhibition provides comprehensive blood pressure control through multiple regulatory pathways.

Long-term clinical trials have demonstrated sustained antihypertensive effects, with a two-year study showing significant reductions in both systolic blood pressure (from 150 to 140 mmHg) and diastolic blood pressure (from 95 to 89 mmHg) in patients with mild essential hypertension [20]. Importantly, these effects were achieved without significant adverse effects or quality of life impairment.

Lipid Profile Improvement

Steviol demonstrates significant lipid-lowering properties through modulation of cholesterol synthesis and metabolism pathways. Research has shown that steviol treatment results in substantial reductions in total cholesterol levels, with decreases from 125.22 to 110.56 mg/dL observed in controlled studies [21] [22].

The mechanism involves inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [23] [24]. This inhibition reduces hepatic cholesterol production, leading to compensatory upregulation of low-density lipoprotein (LDL) receptors and enhanced cholesterol clearance from the circulation.

Steviol treatment significantly reduces LDL cholesterol levels, with studies demonstrating decreases from 33.02 to 22.77 mg/dL [21] [22]. The mechanism involves upregulation of LDL receptor expression, which improves the uptake of LDL particles from the bloodstream. Additionally, steviol enhances cholesterol esterification and promotes cholesterol storage in lipid droplets, reducing circulating cholesterol levels.

High-density lipoprotein (HDL) cholesterol levels are beneficially affected by steviol treatment, with increases from 39.76 to 42.02 mg/dL observed in research studies [21] [22]. This improvement is attributed to enhanced lecithin cholesterol acyltransferase (LCAT) activity, which facilitates reverse cholesterol transport and HDL maturation.

Triglyceride and Very Low-Density Lipoprotein Modulation

Steviol treatment results in significant reductions in triglyceride levels, with decreases from 102.13 to 98.62 mg/dL documented in clinical studies [21] [22]. The mechanism involves enhancement of lipoprotein lipase activity, which promotes triglyceride hydrolysis and clearance. Additionally, steviol inhibits acetyl-coenzyme A carboxylase and fatty acid synthase, key enzymes in triglyceride synthesis.

Very low-density lipoprotein (VLDL) levels are also reduced by steviol treatment, with decreases from 21.22 to 19.33 mg/dL observed [21] [22]. This reduction is attributed to decreased hepatic VLDL production and enhanced peripheral VLDL clearance through improved lipoprotein lipase activity.

Peroxisome Proliferator-Activated Receptor Modulation

Research has identified peroxisome proliferator-activated receptors (PPARs) as important mediators of steviol's cardiovascular benefits [25] [26]. Steviol acts as a moderate PPARα activator, promoting fatty acid oxidation and improving lipid metabolism. This activation leads to enhanced expression of genes involved in fatty acid catabolism and reduced expression of lipogenic genes.

The PPAR-mediated effects contribute to improved insulin sensitivity, reduced inflammation, and enhanced antioxidant defense in cardiovascular tissues [26]. These pleiotropic effects provide comprehensive cardiovascular protection beyond simple lipid lowering.

Anti-Inflammatory and Immunomodulatory Pathways

Steviol exhibits potent anti-inflammatory and immunomodulatory effects through multiple signaling pathways, demonstrating therapeutic potential for inflammatory diseases. The compound modulates key inflammatory mediators and transcription factors, providing comprehensive anti-inflammatory activity.

Nuclear Factor Kappa B Pathway Inhibition

Steviol demonstrates significant inhibition of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory responses. Research has shown that steviol treatment suppresses lipopolysaccharide (LPS)-induced NF-κB activation in multiple cell types, including macrophages and intestinal epithelial cells [27] [28]. This inhibition occurs through suppression of inhibitor of nuclear factor kappa B kinase subunit beta (IKKβ) phosphorylation and prevention of inhibitor of nuclear factor kappa B alpha (IκBα) degradation.

The mechanism involves direct interference with the IKKβ/NF-κB signaling cascade, preventing nuclear translocation of NF-κB subunits and subsequent inflammatory gene transcription [27] [29]. This upstream inhibition provides comprehensive suppression of multiple inflammatory mediators simultaneously.

Studies have demonstrated that steviol treatment at concentrations of 1 millimolar significantly attenuates NF-κB-dependent inflammatory responses while maintaining cellular viability [29]. This selective anti-inflammatory activity without cytotoxicity represents an important therapeutic advantage.

Pro-Inflammatory Cytokine Suppression

Steviol treatment results in significant suppression of multiple pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Research has shown dose-dependent inhibition of these cytokines in various experimental models, including LPS-stimulated macrophages and inflammatory disease models [30] [28].

In diabetic animal models, steviol treatment at 25 mg/kg body weight results in significant reductions in circulating TNF-α and IL-1β levels compared to untreated controls [31]. This systemic anti-inflammatory effect contributes to improved metabolic function and reduced diabetes-associated inflammation.

The suppression of IL-8 production has been demonstrated in intestinal epithelial cells, where steviol at concentrations of 0.01-0.2 millimolar significantly reduces TNF-α-stimulated IL-8 release [32]. This effect is particularly relevant for gastrointestinal inflammatory conditions.

Mitogen-Activated Protein Kinase Pathway Modulation

Steviol significantly modulates mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK [28]. Research has demonstrated that steviol treatment suppresses LPS-induced phosphorylation of these kinases in RAW264.7 macrophages, preventing downstream inflammatory gene expression.

The mechanism involves inhibition of upstream MAPK kinases, preventing the phosphorylation cascade that normally leads to inflammatory mediator production [28]. This multi-kinase inhibition provides broad-spectrum anti-inflammatory activity.

Studies have shown that steviol treatment activates adenosine monophosphate-activated protein kinase (AMPK), which in turn suppresses interferon regulatory factor 5 (IRF5) and NF-κB pathways [30]. This AMPK-mediated mechanism provides an additional anti-inflammatory pathway that complements direct NF-κB inhibition.

Immunomodulatory Effects on T-Cell Populations

Steviol demonstrates significant immunomodulatory effects on T-cell populations, particularly affecting CD8+ T-cell numbers and function. Research in diabetic animal models has shown that steviol treatment results in a significant decrease in circulating CD8+ T-cell counts, which correlates with reduced inflammatory cytokine production [31].

The mechanism appears to involve modulation of T-cell activation and proliferation through effects on cytokine signaling networks [31]. This immunomodulatory activity is particularly relevant for autoimmune conditions where excessive T-cell activation contributes to tissue damage.

Studies have demonstrated that steviol can enhance certain aspects of immune function while suppressing pathological inflammatory responses [33]. This dual effect suggests a homeostatic immunomodulatory mechanism rather than simple immunosuppression.

Anti-Inflammatory Cytokine Enhancement

In addition to suppressing pro-inflammatory mediators, steviol treatment enhances the production of anti-inflammatory cytokines, including interleukin-10 (IL-10) and transforming growth factor-beta 1 (TGF-β1) [30]. This dual effect of reducing inflammatory mediators while enhancing anti-inflammatory signals provides comprehensive inflammatory resolution.

Research has shown that steviol treatment in LPS-induced inflammation models results in increased IL-10 production, which contributes to inflammatory resolution and tissue repair [30]. This effect is mediated through AMPK activation and downstream signaling cascades.

Antioxidant Capacity: Free Radical Scavenging Mechanisms

Steviol demonstrates significant antioxidant activity through multiple mechanisms, including direct free radical scavenging, enhancement of endogenous antioxidant systems, and reduction of oxidative stress markers. These effects contribute to cellular protection and may underlie many of steviol's therapeutic benefits.

Direct Free Radical Scavenging Activity

Steviol exhibits moderate but significant free radical scavenging activity against multiple reactive species. Research has demonstrated that stevia leaf extracts containing steviol show 30.33-52.46% inhibition of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals at concentrations of 20-100 μg/mL [34]. While this activity is lower than that of ascorbic acid, it represents meaningful antioxidant capacity.

Studies using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays have confirmed antioxidant activity, with steviolbioside showing particularly strong activity compared to other steviol glycosides [35]. The mechanism involves electron donation and hydrogen atom transfer, neutralizing free radicals and preventing oxidative damage.

Research has revealed that steviol's antioxidant activity may be enhanced by synergistic effects with other compounds present in stevia extracts, including polyphenols, flavonoids, and tannins [35]. This synergistic activity explains why whole extracts sometimes show greater antioxidant capacity than isolated steviol alone.

Endogenous Antioxidant Enzyme Enhancement

Steviol treatment significantly enhances the activity of multiple endogenous antioxidant enzymes, providing comprehensive cellular protection against oxidative stress. Research has demonstrated that steviol pretreatment increases superoxide dismutase (SOD) activity, which catalyzes the dismutation of superoxide radicals to hydrogen peroxide and oxygen [36] [37].

Catalase (CAT) activity is also enhanced by steviol treatment, promoting the decomposition of hydrogen peroxide to water and oxygen [36] [37]. This dual enhancement of SOD and CAT provides a complete antioxidant defense system against reactive oxygen species.

Glutathione peroxidase (GSH-Px) activity is significantly increased by steviol treatment, enhancing the cellular capacity to eliminate hydrogen peroxide and organic hydroperoxides [36]. This enzyme system is particularly important for protecting cellular membranes from lipid peroxidation.

Studies have shown that steviol treatment increases total antioxidant capacity (T-AOC), reflecting enhanced non-enzymatic antioxidant defense systems [36]. This improvement indicates comprehensive antioxidant system enhancement rather than simple enzyme upregulation.

Reactive Oxygen Species Reduction

Steviol treatment results in significant reductions in cellular reactive oxygen species (ROS) levels across multiple experimental models. Research using intestinal epithelial cells has demonstrated that steviol pretreatment significantly inhibits diquat-induced intracellular ROS accumulation [36]. This protective effect prevents oxidative damage and maintains cellular integrity.

Studies in cancer cell models have revealed that steviol can both reduce and increase ROS levels depending on the cellular context [14] [38]. In normal cells, steviol generally reduces ROS levels, providing antioxidant protection. However, in cancer cells, steviol can induce ROS generation as part of its pro-apoptotic mechanism, demonstrating selective antioxidant activity.

The mechanism of ROS reduction involves both direct scavenging and enhancement of cellular antioxidant systems [36]. This dual approach provides sustained protection against oxidative stress rather than temporary radical neutralization.

Lipid Peroxidation Inhibition

Steviol demonstrates significant protective effects against lipid peroxidation, a key mechanism of oxidative cellular damage. Research has shown that steviol treatment significantly reduces malondialdehyde (MDA) levels, a primary marker of lipid peroxidation [39] [40]. Studies in animal models have demonstrated 30-51% reductions in oxidative stress markers following steviol treatment.

The mechanism involves both prevention of lipid peroxidation initiation and interruption of peroxidation chain reactions [36]. Steviol appears to interact with membrane lipids, stabilizing membrane structure and preventing oxidative damage propagation.

Research has demonstrated that steviol treatment reduces protein carbonyl content and hydroperoxide levels, indicating comprehensive protection against oxidative damage to multiple cellular components [39] [37]. This broad protective effect contributes to overall cellular health and longevity.

Mitochondrial Antioxidant Protection

Steviol provides specific protection to mitochondrial antioxidant systems, which are particularly vulnerable to oxidative damage due to their role in energy production. Research has shown that steviol treatment helps maintain mitochondrial membrane potential and function under oxidative stress conditions [36] [14].

The compound appears to enhance mitochondrial glutathione systems and promote mitochondrial antioxidant enzyme expression [36]. This mitochondrial-specific protection is particularly important because mitochondrial dysfunction is implicated in aging, diabetes, cardiovascular disease, and neurodegenerative disorders.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.21949481 g/mol

Monoisotopic Mass

318.21949481 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4741LYX6RT

Other CAS

471-80-7

Wikipedia

Steviol

Dates

Last modified: 08-15-2023
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6: Gallo M, Vitulano M, Andolfi A, DellaGreca M, Conte E, Ciaravolo M, Naviglio D. Rapid Solid-Liquid Dynamic Extraction (RSLDE): a New Rapid and Greener Method for Extracting Two Steviol Glycosides (Stevioside and Rebaudioside A) from Stevia Leaves. Plant Foods Hum Nutr. 2017 Jun;72(2):141-148. doi: 10.1007/s11130-017-0598-1. PubMed PMID: 28108883.
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10: Momtazi-Borojeni AA, Esmaeili SA, Abdollahi E, Sahebkar A. A Review on the pharmacology and toxicology of steviol glycosides extracted from Stevia rebaudiana. Curr Pharm Des. 2016 Oct 21. [Epub ahead of print] PubMed PMID: 27784241.
11: Nguyen TT, Kim SB, Kim NM, Kang C, Chung B, Park JS, Kim D. Production of steviol from steviol glucosides using β-glycosidase from Sulfolobus solfataricus. Enzyme Microb Technol. 2016 Nov;93-94:157-165. doi: 10.1016/j.enzmictec.2016.08.013. Epub 2016 Aug 24. PubMed PMID: 27702476.
12: Hajihashemi S, Geuns JM. Gene transcription and steviol glycoside accumulation in Stevia rebaudiana under polyethylene glycol-induced drought stress in greenhouse cultivation. FEBS Open Bio. 2016 Aug 30;6(9):937-44. doi: 10.1002/2211-5463.12099. eCollection 2016 Sep. PubMed PMID: 27642557; PubMed Central PMCID: PMC5011492.
13: Acevedo W, González-Nilo F, Agosin E. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions. J Agric Food Chem. 2016 Oct 12;64(40):7585-7596. Epub 2016 Sep 28. PubMed PMID: 27640213.
14: Aranda-González I, Moguel-Ordóñez Y, Chel-Guerrero L, Segura-Campos M, Betancur-Ancona D. Evaluation of the Antihyperglycemic Effect of Minor Steviol Glycosides in Normoglycemic and Induced-Diabetic Wistar Rats. J Med Food. 2016 Sep;19(9):844-52. doi: 10.1089/jmf.2016.0014. Epub 2016 Aug 11. PubMed PMID: 27513814.
15: Nguyen TT, Si J, Kang C, Chung B, Chung D, Kim D. Facile preparation of water soluble curcuminoids extracted from turmeric (Curcuma longa L.) powder by using steviol glucosides. Food Chem. 2017 Jan 1;214:366-73. doi: 10.1016/j.foodchem.2016.07.102. Epub 2016 Jul 15. PubMed PMID: 27507487.
16: Xu Y, Zhou D, Wang Y, Li J, Wang M, Lu J, Zhang H. CYP2C8-mediated interaction between repaglinide and steviol acyl glucuronide: In vitro investigations using rat and human matrices and in vivo pharmacokinetic evaluation in rats. Food Chem Toxicol. 2016 Aug;94:138-47. doi: 10.1016/j.fct.2016.05.024. Epub 2016 Jun 1. PubMed PMID: 27259818.
17: Chen B, Li R, Chen X, Yang S, Li S, Yang K, Chen G, Ma X. Purification and Preparation of Rebaudioside A from Steviol Glycosides Using One-Dimensional Hydrophilic Interaction Chromatography. J Chromatogr Sci. 2016 Sep;54(8):1408-14. doi: 10.1093/chromsci/bmw093. Epub 2016 Jun 1. PubMed PMID: 27252356.
18: Javed R, Usman M, Yücesan B, Zia M, Gürel E. Effect of zinc oxide (ZnO) nanoparticles on physiology and steviol glycosides production in micropropagated shoots of Stevia rebaudiana Bertoni. Plant Physiol Biochem. 2017 Jan;110:94-99. doi: 10.1016/j.plaphy.2016.05.032. Epub 2016 May 24. PubMed PMID: 27246994.
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20: Molina-Calle M, Sánchez de Medina V, Delgado de la Torre MP, Priego-Capote F, Luque de Castro MD. Development and application of a quantitative method based on LC-QqQ MS/MS for determination of steviol glycosides in Stevia leaves. Talanta. 2016 Jul 1;154:263-9. doi: 10.1016/j.talanta.2016.03.051. Epub 2016 Mar 16. PubMed PMID: 27154673.

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